molecular formula C9H11ClN2O B1525059 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 1315368-42-3

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No.: B1525059
CAS No.: 1315368-42-3
M. Wt: 198.65 g/mol
InChI Key: IMMVVYYLKFAGLH-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with an amino group at the 7th position and a hydrochloride salt form

Biochemical Analysis

Biochemical Properties

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of neuroinflammatory agents, thereby impacting cellular responses to inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have provided insights into its stability and potential long-term impacts on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism . The compound’s involvement in these pathways underscores its importance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, providing further insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves multiple steps, starting from simple precursors such as benzene derivatives or isoquinoline. One common synthetic route includes the following steps:

  • Formation of Tetrahydroisoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, which is a cyclization reaction between a benzene derivative and an amine.

  • Functionalization at the 7th Position: The next step involves the introduction of the amino group at the 7th position. This can be achieved through various methods, such as nitration followed by reduction or direct amination.

  • Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including alkaloids and pharmaceuticals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cardiovascular diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is compared with other similar compounds, such as:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound differs in the presence of methoxy groups, which can affect its biological activity and chemical reactivity.

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride: This compound lacks the keto group present in this compound, leading to different chemical properties and applications.

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVVYYLKFAGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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